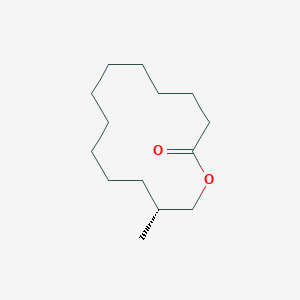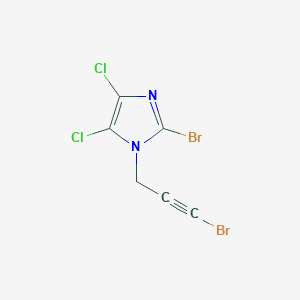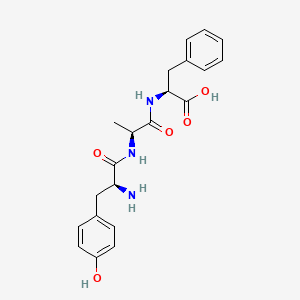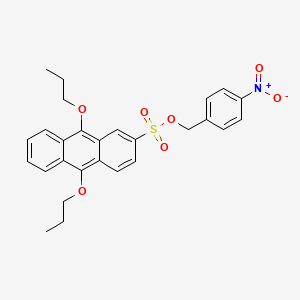
Oxacyclotetradecan-2-one, 13-methyl-, (13R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- typically involves the cyclization of linear precursors. One common method is the supercritical carbon dioxide extraction of Angelica archangelica L. root oil, which contains the desired macrocyclic lactone . The reaction conditions for this synthesis include the use of supercritical carbon dioxide as a solvent, which facilitates the extraction and cyclization processes . Industrial production methods may involve similar extraction techniques, optimized for large-scale production.
Chemical Reactions Analysis
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring, modifying its reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactone synthesis and reactivity.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism of action of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- involves its interaction with specific molecular targets and pathways. As a macrocyclic lactone, it can form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Oxacyclotetradecan-2-one, 13-methyl-, (13R)- can be compared with other similar macrocyclic lactones, such as:
14-Methylpentadecano-15-lactone (Muscolide): Another macrocyclic lactone with a similar structure but different ring size and methyl group position.
Oxacyclotetradecane-2,11-dione, 13-methyl-: A related compound with additional carbonyl groups, affecting its reactivity and applications.
Properties
CAS No. |
160496-16-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(13R)-13-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-14(15)16-12-13/h13H,2-12H2,1H3/t13-/m1/s1 |
InChI Key |
NFNWPPOMMYDNFQ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCCCCC(=O)OC1 |
Canonical SMILES |
CC1CCCCCCCCCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)










![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
